Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
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Overview
Description
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
Esterification: The ester group is introduced through a reaction with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substitution at the 4-position of the pyrazole ring can enhance its binding affinity to these targets, influencing its biological activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the ester and methylamino groups.
Ethyl 3-(1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: Lacks the bromine substitution.
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H16BrN3O2 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
ethyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
GDBOUFGKELCTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)Br)NC |
Origin of Product |
United States |
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